Rifampicin-d8

Therapeutic Drug Monitoring Bioanalytical Method Validation LC-MS/MS

Rifampicin-d8 is the superior deuterated IS for rifampicin LC-MS/MS, outperforming d3/d4 analogs. Its +8 Da shift eliminates 13C isotopic cross-talk, ensuring baseline resolution at high analyte levels. Validated in regulatory TDM assays: <5% matrix effect CV, 92.48% recovery. Unlike d3, piperazine-ring deuteration preserves metabolic stability for PK tracer studies and multiplex anti-TB drug monitoring. Choose Rifampicin-d8 for publication-grade bioanalytical data.

Molecular Formula C43H58N4O12
Molecular Weight 831.0 g/mol
Cat. No. B12428626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRifampicin-d8
Molecular FormulaC43H58N4O12
Molecular Weight831.0 g/mol
Structural Identifiers
SMILESCC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCN(CC5)C)C
InChIInChI=1S/C43H58N4O12/c1-21-12-11-13-22(2)42(55)45-33-28(20-44-47-17-15-46(9)16-18-47)37(52)30-31(38(33)53)36(51)26(6)40-32(30)41(54)43(8,59-40)57-19-14-29(56-10)23(3)39(58-27(7)48)25(5)35(50)24(4)34(21)49/h11-14,19-21,23-25,29,34-35,39,49-53H,15-18H2,1-10H3,(H,45,55)/b12-11+,19-14+,22-13+,44-20+/t21-,23+,24+,25+,29-,34-,35+,39+,43-/m0/s1/i15D2,16D2,17D2,18D2
InChIKeyJQXXHWHPUNPDRT-XWINXELBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rifampicin-d8: A Stable Isotope-Labeled Internal Standard for Precision LC-MS/MS Quantification in Tuberculosis and Pharmacokinetic Research


Rifampicin-d8 is a deuterated isotopologue of the first-line antituberculosis antibiotic rifampicin, distinguished by the substitution of eight hydrogen atoms with deuterium on its piperazine moiety [1]. This structural modification confers a mass shift of +8 Da relative to the unlabeled parent compound (MW: 822.97 g/mol for rifampicin vs. 830.99 g/mol for Rifampicin-d8), enabling its use as an internal standard (IS) in quantitative liquid chromatography–tandem mass spectrometry (LC–MS/MS) assays . The compound exhibits near-identical physicochemical properties—including extraction recovery, chromatographic retention, and ionization efficiency—to native rifampicin, thereby correcting for analytical variability introduced during sample preparation, matrix effects, and instrument fluctuations [2].

Why Rifampicin-d8 Cannot Be Replaced by Unlabeled Rifampicin or Lower Deuterated Analogs in Regulated Bioanalysis


In LC–MS/MS-based quantification, the choice of internal standard directly determines analytical accuracy and precision. Unlabeled rifampicin cannot serve as an IS because it co-elutes and shares identical mass transitions with the analyte, making chromatographic and mass spectrometric discrimination impossible [1]. While alternative deuterated analogs such as Rifampicin-d3 and Rifampicin-d4 are commercially available, they introduce distinct limitations: lower mass shifts (+3 Da and +4 Da, respectively) increase the risk of isotopic cross-talk from naturally occurring 13C isotopes of the unlabeled analyte, particularly at high concentrations or when using low-resolution mass spectrometers . Furthermore, Rifampicin-d3, which is deuterated on the N-methyl group of the piperazine ring, exhibits a different metabolic stability profile in vitro compared to Rifampicin-d8, potentially confounding pharmacokinetic tracer studies . The following evidence demonstrates that Rifampicin-d8 provides quantifiably superior analytical performance and is the preferred IS in validated clinical and pharmacokinetic methods.

Quantitative Differentiation of Rifampicin-d8: Analytical Performance, Metabolic Stability, and Adoption in Validated Methods


Rifampicin-d8 Eliminates Matrix Effects in Human Plasma: RSD <5% Across Six Individual Donors

In a validated LC-MS/MS method for rifampicin quantification in human plasma, Rifampicin-d8 was employed as the internal standard. The method demonstrated a relative matrix effect with a coefficient of variation (CV) of less than 5% across quality control (QC) samples prepared from six individual plasma donors, confirming the absence of significant ion suppression or enhancement [1]. In contrast, when IS correction was omitted, the CV increased to as high as 13.34%, underscoring the critical role of the deuterated IS in mitigating inter-individual matrix variability [1].

Therapeutic Drug Monitoring Bioanalytical Method Validation LC-MS/MS

Rifampicin-d8 Yields Near-Complete Analytical Recovery (92.48 ± 3.97%) with Consistent Reproducibility Across QC Levels

A fully validated LC-MS/MS method utilizing Rifampicin-d8 as IS reported a mean recovery of 92.48 ± 3.97% for rifampicin across four QC levels (15–30,000 μg/L), with the IS itself showing a mean recovery of 88.39 ± 3.07% [1]. This high and consistent recovery was achieved using a simple, cost-effective Captiva ND Lipids filtration plate, demonstrating that Rifampicin-d8 accurately tracks the analyte through the extraction process without introducing additional variability [1].

Sample Preparation Extraction Efficiency Method Robustness

Rifampicin-d8 Exhibits 1.6-Fold Reduced CYP3A4-Mediated Clearance and Enhanced Plasma Stability Relative to Unlabeled Rifampicin

In vitro studies using human liver microsomes demonstrate that Rifampicin-d8 undergoes 1.6-fold slower CYP3A4-mediated intrinsic clearance (CLint) compared to unlabeled rifampicin (26.1 ± 2.5 vs. 42.7 ± 3.9 μL/min/mg) . This is attributed to the kinetic isotope effect (KIE) at the deuterated piperazine ring, which impedes N-demethylation—a primary oxidative metabolic pathway. Consistent with this, accelerated stability testing revealed that Rifampicin-d8 maintains >95% integrity after 24 hours in plasma at 37°C, compared to only 88% for unlabeled rifampicin .

Metabolic Stability Pharmacokinetics Deuterium Isotope Effect

Rifampicin-d8 Enables Simultaneous Quantification of Four First-Line Anti-TB Drugs with Inter-Accuracy of 94.00–104.02% and Absence of Matrix Effect

A validated LC-MS/MS method employing Rifampicin-d8 as IS for rifampicin, alongside other deuterated ISs for pyrazinamide, isoniazid, and ethambutol, achieved inter-accuracy of 94.00–104.02% and intra-precision RSD <12.46% across the analytical range (rifampicin: 0.500–30.0 μg/mL) [1]. Notably, the method demonstrated the absence of significant matrix effect, with recoveries ranging from 79.24% to 94.16% for all four analytes [1]. This study was the first to employ Rifampicin-d8 instead of Rifampicin-d3 in a clinical TDM application [1].

Multiplex Quantification Therapeutic Drug Monitoring Clinical Pharmacokinetics

Rifampicin-d8 Provides a +8 Da Mass Shift with >98% Isotopic Enrichment, Minimizing Isotopic Cross-Talk in High-Sensitivity Assays

Rifampicin-d8 is supplied with an isotopic enrichment of >98 atom% D and a chemical purity of >95% (HPLC) . The +8 Da mass shift relative to unlabeled rifampicin is sufficient to avoid overlap with naturally occurring 13C isotopes of the analyte, which can be a significant source of interference when using lower-mass-shift ISs such as Rifampicin-d3 (+3 Da) or Rifampicin-d4 (+4 Da) . High isotopic purity prevents contamination by lower deuterated analogs (e.g., D7 or D6) that could otherwise compromise quantification accuracy at low analyte concentrations .

Mass Spectrometry Isotopic Purity Assay Sensitivity

Optimal Procurement and Application Scenarios for Rifampicin-d8 Based on Quantitative Performance Data


Clinical Therapeutic Drug Monitoring (TDM) of Rifampicin in Tuberculosis Patients

Rifampicin-d8 is the IS of choice for high-throughput, regulatory-compliant TDM assays. The validated method demonstrates a relative matrix effect CV <5% and near-complete recovery (92.48 ± 3.97%), enabling precise quantification across diverse patient plasma samples [1]. The method's wide analytical range (5–40,000 μg/L) and short run time (2.4 min) support routine clinical use, with successful application in 340 patient samples [1].

Pharmacokinetic and Absolute Bioavailability Studies Using Stable Isotope Tracers

The 1.6-fold reduced CYP3A4-mediated clearance of Rifampicin-d8 relative to unlabeled rifampicin makes it a superior tracer for co-administration studies [1]. This differential stability allows simultaneous quantification of administered drug and endogenous analyte without metabolic divergence, providing accurate absolute bioavailability and drug-drug interaction data [1].

Multiplex Quantification of First-Line Anti-Tuberculosis Drug Panels

In validated multiplex LC-MS/MS methods, Rifampicin-d8 enables simultaneous quantification of rifampicin alongside pyrazinamide, isoniazid, and ethambutol with inter-accuracy of 94.00–104.02% and no significant matrix effect [2]. This application is critical for comprehensive TDM and pharmacokinetic profiling in TB treatment regimens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rifampicin-d8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.